molecular formula C3H4N2S B1211022 5-Methyl-1,2,3-thiadiazole CAS No. 50406-54-7

5-Methyl-1,2,3-thiadiazole

Cat. No.: B1211022
CAS No.: 50406-54-7
M. Wt: 100.14 g/mol
InChI Key: PJBPUBIFRFCYHE-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3-thiadiazole is a heterocyclic organic compound containing a five-membered ring with one sulfur atom and two nitrogen atoms. This compound is part of the thiadiazole family, known for its diverse biological and chemical properties. The presence of sulfur and nitrogen in the ring structure imparts unique reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

5-Methyl-1,2,3-thiadiazole plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with heat shock protein 90 (Hsp90), inhibiting its chaperone activity and leading to the degradation of several oncoproteins . Additionally, the compound’s mesoionic nature allows it to cross cellular membranes and interact with biological targets with distinct affinities .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated cytotoxic properties by disrupting DNA replication processes, thereby inhibiting the replication of both bacterial and cancer cells . This disruption can lead to apoptosis and reduced cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s ability to inhibit Hsp90 is a key mechanism, as this inhibition results in the degradation of oncoproteins essential for cancer cell survival . Additionally, molecular docking studies have highlighted the anchoring role of the thiadiazole moiety in bonding and hydrophobic interactions with key amino acid residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound derivatives maintain their cytotoxic activity over extended periods, suggesting that the compound remains stable and effective in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity and adverse effects. Studies have indicated that this compound derivatives show potent anticancer activities at specific dosages, with minimal toxicity observed in normal cells . Exceeding the therapeutic threshold can result in toxic effects, highlighting the importance of dosage optimization.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with thiopurine S-methyltransferase (TPMT) is one example, where it undergoes S-methylation, affecting its metabolic stability and activity . These interactions can alter the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its mesoionic nature and liposolubility facilitate its crossing of cellular membranes, allowing it to reach various intracellular targets . The compound’s distribution is influenced by its affinity for specific biomolecules, which can affect its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of sulfur and nitrogen atoms in the thiadiazole ring can influence its localization within the cell, affecting its interactions with biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with methylating agents. For instance, hydrazine hydrate and ammonia water are mixed and cooled, followed by the addition of carbon disulfide. The resulting intermediate is then reacted with acetamidine hydrochloride under heat to form the desired thiadiazole ring .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent quality. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring into corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents in the presence of bases or acids.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

5-Methyl-1,2,3-thiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2,4-Thiadiazole
  • 1,3,4-Thiadiazole
  • 1,2,5-Thiadiazole

Comparison: 5-Methyl-1,2,3-thiadiazole is unique due to its specific ring structure and the position of the methyl group. This configuration imparts distinct chemical and biological properties compared to other thiadiazole isomers. For instance, 1,3,4-thiadiazole is more commonly found in pharmaceuticals, while 1,2,4-thiadiazole is known for its agricultural applications . The unique reactivity of this compound makes it particularly valuable in research focused on developing new therapeutic agents and industrial chemicals.

Properties

IUPAC Name

5-methylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c1-3-2-4-5-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBPUBIFRFCYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198459
Record name 5-Methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50406-54-7
Record name 5-Methyl-1,2,3-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050406547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What kind of biological activities have been reported for 5-methyl-1,2,3-thiadiazole derivatives?

A1: Studies have demonstrated that various this compound derivatives possess promising fungicidal, antiviral, and insecticidal activities. [, , , ]. For instance, compound III(10), a specific this compound derivative, exhibited broad-spectrum fungicidal activity against a range of tested fungi []. Additionally, compounds I(10) and II(17) demonstrated significant antiviral activity in vitro and in vivo, comparable to the positive control, ribavirin []. Furthermore, a N-cyanosulfoximine derivative containing 1,2,3-thiadiazole displayed insecticidal activity against Myzus persicae and moderate antiviral activity against Tobacco Mosaic Virus (TMV) [].

Q2: What are the common synthetic approaches for obtaining this compound derivatives?

A3: One efficient method for synthesizing a diverse range of 5-methyl-1,2,3-thiadiazoles is the Ugi reaction []. This versatile one-step procedure allows for the incorporation of various substituents, facilitating the exploration of structure-activity relationships. Additionally, researchers have utilized 4-(chloromethyl)-5-methyl-1,2,3-thiadiazole as a starting material to synthesize N-cyanosulfoximine derivatives containing the 1,2,3-thiadiazole moiety [].

Q3: Have any crystal structures of this compound derivatives been reported?

A4: Yes, single-crystal X-ray diffraction studies have been conducted to elucidate the structures of several this compound derivatives [, ]. For example, the crystal structure of N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide revealed the presence of intermolecular hydrogen bonding but no π-π stacking interactions []. In another instance, the crystal structure analysis of a N-cyanosulfoximine derivative containing 1,2,3-thiadiazole showed unique S···N interactions, leading to the formation of a one-dimensional double chain structure in the crystal lattice [].

Q4: What analytical techniques are commonly employed to characterize this compound derivatives?

A5: Researchers utilize a combination of techniques for structural characterization, including IR spectroscopy, 1H NMR, and high-resolution mass spectrometry (HRMS) [, ]. Elemental analysis is also performed to confirm the chemical composition of the synthesized compounds. Single-crystal X-ray diffraction provides detailed information on the three-dimensional structure and intermolecular interactions within the crystal lattice [, ].

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